(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15948426
InChI: InChI=1S/C12H18O2Si/c1-13-12(14-15(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10+
SMILES:
Molecular Formula: C12H18O2Si
Molecular Weight: 222.35 g/mol

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane

CAS No.:

Cat. No.: VC15948426

Molecular Formula: C12H18O2Si

Molecular Weight: 222.35 g/mol

* For research use only. Not for human or veterinary use.

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane -

Specification

Molecular Formula C12H18O2Si
Molecular Weight 222.35 g/mol
IUPAC Name [(E)-1-methoxy-2-phenylethenoxy]-trimethylsilane
Standard InChI InChI=1S/C12H18O2Si/c1-13-12(14-15(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10+
Standard InChI Key OBSDFVRTHOESNN-ZRDIBKRKSA-N
Isomeric SMILES CO/C(=C\C1=CC=CC=C1)/O[Si](C)(C)C
Canonical SMILES COC(=CC1=CC=CC=C1)O[Si](C)(C)C

Introduction

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is a complex organic compound that belongs to the class of silanes. It is characterized by its specific stereochemistry, indicated by the "(E)" notation, which signifies that the double bond has an "E" (entgegen) configuration. This compound is involved in various chemical reactions, particularly those requiring nucleophilic substitution due to the presence of the trimethylsilyloxy group.

Synthesis and Preparation

The synthesis of (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane typically involves the reaction of acetophenone derivatives with appropriate reagents to form the vinyl ether moiety, followed by the introduction of the trimethylsilyloxy group. This process often requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the product.

Chemical Reactions and Applications

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is primarily used in organic synthesis due to its reactivity. The trimethylsilyloxy group can be easily replaced by other nucleophiles, making it a versatile intermediate in the synthesis of complex molecules.

Reaction TypeDescription
Nucleophilic SubstitutionThe trimethylsilyloxy group can be replaced by various nucleophiles, facilitating the synthesis of diverse organic compounds.
Addition ReactionsThe vinyl group can participate in addition reactions, allowing for further functionalization of the molecule.

Spectroscopic Data

Spectroscopic analysis, such as NMR (Nuclear Magnetic Resonance) spectroscopy, is crucial for characterizing (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane. The 1{}^{1}H NMR and 13{}^{13}C NMR spectra provide detailed information about the compound's structure and stereochemistry.

Spectroscopic MethodKey Features
1{}^{1}1H NMRSignals corresponding to the methoxy, phenyl, and vinyl protons.
13{}^{13}13C NMRPeaks indicative of the carbon atoms in the phenyl ring, vinyl group, and methoxy group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator